Ampiroxicam
Description
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, developed as a prodrug of piroxicam . Upon oral administration, it is absorbed in the gastrointestinal tract and hydrolyzed into piroxicam, its primary active metabolite, via intestinal carboxyesterases . This conversion mechanism allows this compound to exert anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin biosynthesis and leukocyte chemotaxis .
This compound is notable for its extended therapeutic applications beyond traditional NSAID uses. Preclinical studies suggest antitumor properties mediated through caspase-3/caspase-9 activation, apoptosis induction, and anti-angiogenesis . Clinically, this compound is associated with fewer gastrointestinal (GI) adverse effects compared to piroxicam, attributed to its prodrug design, which minimizes direct mucosal irritation .
Properties
IUPAC Name |
ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWBKACGXCGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046474 | |
| Record name | Ampiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-64-9 | |
| Record name | Ampiroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampiroxicam [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampiroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ampiroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ampiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampiroxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Structural Basis and Prodrug Rationale
Ampiroxicam (C$${20}$$H$${21}$$N$${3}$$O$${7}$$S, MW 447.46 g/mol) is a 1-ethoxycarbonyloxyethyl ether derivative of piroxicam, designed to mitigate the latter’s direct inhibition of gastric prostaglandin synthesis. The prodrug strategy involves converting piroxicam’s hydroxyl group (-OH) at the 4-position of the benzothiazine core into a carbonate ester (Figure 1). This modification renders this compound non-acidic, reducing direct mucosal irritation while maintaining anti-inflammatory efficacy through in vivo hydrolysis to piroxicam.
Synthetic Routes to this compound
Core Benzothiazine Synthesis
The benzothiazine scaffold is constructed via cyclization of 2-aminobenzenesulfonamide derivatives. Key steps include:
Prodrug Functionalization
The hydroxyl group at position 4 of piroxicam is etherified with 1-ethoxycarbonyloxyethyl chloride (Figure 2):
Reaction Scheme :
$$ \text{Piroxicam} + \text{Cl-CH}2\text{-O-CO-O-C}2\text{H}5 \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMF}} \text{this compound} + \text{HCl} $$
Conditions :
- Base : Cesium carbonate (Cs$$2$$CO$$3$$) facilitates deprotonation of piroxicam’s hydroxyl group.
- Solvent : Dimethylformamide (DMF) at 60–80°C for 6–8 hours.
- Yield : ~70–85% after recrystallization from ethanol.
Table 1: Key Reaction Parameters
| Parameter | Specification |
|---|---|
| Starting Material | Piroxicam (purity ≥98%) |
| Reagent | 1-Ethoxycarbonyloxyethyl chloride |
| Solvent | Anhydrous DMF |
| Temperature | 60–80°C |
| Reaction Time | 6–8 hours |
| Workup | Ethanol recrystallization |
Process Optimization and Challenges
Protecting Group Strategies
The synthesis employs transient protection of reactive groups to prevent side reactions:
Analytical Validation
Ultra-Performance Liquid Chromatography (UPLC)
Plasma samples from pharmacokinetic studies are analyzed using:
- Column : C18 (2.1 × 50 mm, 1.7 μm)
- Mobile Phase : Acetonitrile/0.1% formic acid (55:45)
- Detection : UV at 254 nm.
Table 2: UPLC Method Validation
| Parameter | Result (Mean ± SD) |
|---|---|
| Linearity (R²) | 0.9992 ± 0.0003 |
| Intraday Precision | 1.2–2.8% RSD |
| Interday Accuracy | 98.5–102.4% Recovery |
| LOD | 0.01 μg/mL |
Industrial-Scale Production Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Hydrolysis to Piroxicam
Ampiroxicam is enzymatically hydrolyzed to its active metabolite, piroxicam, through cleavage of its ester moiety. This reaction occurs during absorption in the gastrointestinal tract, with complete conversion observed in humans .
Reaction Mechanism:
Key Findings:
-
Pharmacokinetic Data: After oral administration of this compound (27 mg/day), plasma piroxicam levels reached steady-state concentrations of .
-
Conversion Efficiency: No detectable systemic exposure to this compound was observed, confirming near-complete hydrolysis during absorption .
-
Time to Maximum Concentration (tmaxt_{\text{max}}tmax): Piroxicam derived from this compound showed a slightly delayed (4–6 hours) compared to direct piroxicam administration (2–4 hours) .
Stability Under Analytical Conditions
This compound’s stability was assessed during pharmacokinetic studies using validated ultra-performance liquid chromatography (UPLC) methods .
Experimental Conditions:
-
Mobile Phase: Acetonitrile/water (47:53 v/v) with 0.21% triethylamine (pH 3).
-
Detection: UV absorbance at 360 nm.
-
Recovery: Extraction recovery for piroxicam ranged from 90.81% to 109.86%, with internal standard (meloxicam) recovery at 96.35%–105.73% .
| Parameter | Value Range |
|---|---|
| Retention Time | 1.5 min (piroxicam) |
| Linearity | 0.1–50 μg/mL () |
| Precision (RSD%) | <3.5% |
Role of Structural Features in Reactivity
This compound’s ethoxycarbonyloxyethyl ether group enhances its lipophilicity, facilitating absorption before hydrolysis . The pyridine moiety in its structure may stabilize intermediates during enzymatic cleavage .
Comparative Reactivity of Piroxicam Derivatives:
| Derivative Type | Stability | COX-2 Selectivity |
|---|---|---|
| Esters (e.g., this compound) | Moderate hydrolytic stability | Non-selective |
| Sulfonates | High stability | Moderate COX-2 selectivity |
Source: Stability and selectivity data from piroxicam derivative studies .
Implications for Drug Design
-
Prodrug Strategy: this compound’s design minimizes gastrointestinal irritation by delaying piroxicam release until after absorption .
-
Metabolic Pathway: Hydrolysis avoids first-pass metabolism, improving bioavailability compared to direct piroxicam administration .
Analytical Validation
The UPLC method for quantifying piroxicam demonstrated:
Scientific Research Applications
Ampiroxicam has several scientific research applications:
Chemistry: It is used as a model compound to study prodrug activation and drug delivery systems.
Biology: Research focuses on its anti-inflammatory properties and its effects on cellular pathways.
Industry: It is used in the formulation of pharmaceutical products aimed at treating inflammatory conditions.
Mechanism of Action
Ampiroxicam exerts its effects by being converted to piroxicam in the body. Piroxicam works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Profile
Ampiroxicam’s pharmacokinetics (PK) differ significantly from piroxicam and other NSAIDs. Key parameters are summarized below:
- Extended Half-Life : this compound’s prolonged t₁/₂ enables sustained therapeutic effects, reducing dosing frequency and improving compliance in chronic conditions like arthritis .
- Higher Bioavailability : At equivalent doses, this compound achieves higher Cmax and AUC values than piroxicam, suggesting enhanced absorption and metabolic efficiency .
Efficacy and Therapeutic Advantages
- Anti-Inflammatory Activity :
- In rat adjuvant-induced arthritis models, this compound and piroxicam show comparable efficacy (ED₅₀: 2.2 mg/kg vs. 2.5 mg/kg) .
- However, in acute inflammation models (e.g., carrageenan-induced paw edema), this compound’s ED₅₀ is 3–9× higher than piroxicam, indicating slower onset due to prodrug conversion .
- Analgesic Effects: this compound demonstrates dose-dependent analgesia in phenylbenzoquinone (PBQ)-induced stretching tests, with maximal protection at 2 mg/kg .
- Antitumor Activity :
Unique among NSAIDs, this compound reduces tumor cell proliferation (Panc-1 cells) by downregulating Sp1/Sp3 transcription factors and VEGF receptors, independent of COX inhibition .
Structural and Mechanistic Differences
- Prodrug Design: this compound is a non-acidic ether carbonate derivative of piroxicam, masking the enolic hydroxyl group responsible for gastric irritation .
- Metabolic Stability : The ester bond in this compound resists hydrolysis in acidic environments, delaying activation until intestinal absorption .
Biological Activity
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for piroxicam, primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its long-acting effects and selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Upon administration, this compound is metabolized into piroxicam, the active form responsible for its therapeutic effects. The conversion rates vary among species, with nearly complete conversion observed in humans and other mammals .
Pharmacokinetics
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Bioavailability | 100% (humans) |
| Conversion to Piroxicam | 100% (human), 90% (dog), 70% (rat), 50% (monkey) |
| C_max | Dose-dependent increase |
| Mean Residence Time (MRT) | Influenced by body weight |
Studies have shown that this compound exhibits a dose-dependent increase in pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (C_max) following both single and multiple doses .
Biological Activity
-
Anti-inflammatory Effects :
This compound effectively reduces inflammation by inhibiting COX enzymes, leading to decreased prostaglandin synthesis. This mechanism is crucial in managing conditions characterized by pain and inflammation . -
Analgesic Properties :
In analgesic assessments using the phenylbenzoquinone stretching test, this compound demonstrated an effective dose (ED50) approximately three times higher than that of piroxicam, indicating its potency in alleviating pain . -
Antitumor Activity :
Emerging research suggests that this compound may possess antitumor properties. Its mechanism includes the activation of apoptotic pathways via caspase-3 and caspase-9, inhibition of tumor cell proliferation, and anti-angiogenic effects . These findings position this compound as a potential candidate for cancer therapy. -
Safety Profile :
Compared to other NSAIDs, this compound has been associated with fewer gastrointestinal complications, making it a favorable option for long-term use in pain management . Adverse reactions are minimal, reinforcing its clinical utility.
Case Studies
Several studies have highlighted the efficacy and safety of this compound:
- Phase I Study : A clinical trial involving healthy participants assessed the pharmacokinetics of this compound at varying doses over ten days. Results indicated consistent tolerability and effective pain relief comparable to COX-2 inhibitors like meloxicam .
- Efficacy in Chronic Pain Management : Another study focused on patients with chronic inflammatory conditions demonstrated significant reductions in pain scores with this compound treatment over a sustained period .
Q & A
Q. Table 1: Key HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 3.9 mm × 15 cm |
| Mobile Phase | Acetic acid:methanol:acetonitrile (5:3:2) |
| Flow Rate | Adjusted for 9-min retention time |
| Detection Wavelength | 254 nm |
| System Suitability | RSD ≤5% for peak area repeatability |
Basic: What methods are used to assess the purity of this compound in research settings?
Answer:
Purity is evaluated through:
- Related Substances by HPLC : Impurities are quantified using relative response factors (e.g., 0.37 for peaks at ~0.17 retention time relative to this compound) .
- Loss on Drying : ≤0.5% after 3 hours at 105°C .
- Residue on Ignition : ≤0.2% residue post-ashing .
- Heavy Metal Testing : ≤20 ppm via Method 2 (USP) .
Q. Table 2: Purity Test Acceptance Criteria
| Test | Limit | Method Reference |
|---|---|---|
| Related Substances | ≤0.5% total | |
| Loss on Drying | ≤0.5% | |
| Heavy Metals | ≤20 ppm |
Advanced: How can researchers optimize HPLC conditions for this compound analysis in complex biological matrices?
Answer:
Optimization involves:
- Column Selection : Use a C18 column with 4 µm particle size for high resolution .
- Mobile Phase Adjustment : Adjust acetonitrile ratio to improve peak separation in plasma/serum samples .
- Sample Preparation : Protein precipitation with ice-cold acetonitrile (1:1 v/v) minimizes matrix interference .
- Detection Sensitivity : LC-MS/MS with MRM mode (m/z 332.00 > 120.90 for piroxicam, its metabolite) enhances specificity in pharmacokinetic studies .
Advanced: What experimental models are used to evaluate the anti-inflammatory efficacy of this compound?
Answer:
- In Vivo Models :
- In Vitro Models :
Data Contradiction: How to address discrepancies between in vitro COX inhibition potency and in vivo efficacy?
Answer:
- Prodrug Metabolism : this compound is a prodrug of piroxicam; in vitro assays may not account for metabolic activation .
- Bioavailability Factors : Solubility limitations (DMSO >90 mg/mL vs. water <1 mg/mL) affect in vivo absorption .
- Species-Specific Metabolism : Compare human CES2 hydrolase activity (using Sf21 cell homogenates) with preclinical models to validate metabolic rates .
Pharmacokinetics: What methodologies are used in phase I studies to assess this compound's PK profile?
Answer:
- Study Design : Single-dose (30 participants) and multiple-dose (10 participants) trials with plasma sampling up to 24 hours .
- Analytical Method : LC-MS/MS quantifies piroxicam (metabolite) using 0.1% formic acid-acetonitrile gradients .
- Data Analysis : Non-compartmental modeling in DAS2.1.1 software calculates Cmax, Tmax, and AUC .
Solubility Challenges: How to improve this compound's solubility for in vitro assays?
Answer:
- Solvent Selection : Use DMSO for stock solutions (90 mg/mL solubility), but limit final concentration to ≤0.1% to avoid cytotoxicity .
- Surfactant Addition : Polysorbate 80 (0.1% w/v) enhances aqueous dispersion without interfering with COX inhibition assays .
Drug-Drug Interactions: How to evaluate this compound's interaction with CES2 hydrolase?
Answer:
- In Vitro Assay : Incubate this compound (10 µM) with human CES2-expressing Sf21 cell homogenates and orlistat (0–100 nM) .
- Kinetic Analysis : Measure piroxicam formation via LC-MS/MS; calculate Ki values to assess inhibition potency .
Polymorphism Impact: How does crystal polymorphism affect this compound's analytical characterization?
Answer:
- Characterization Techniques :
Toxicity Evaluation: What in vitro models assess this compound's cytotoxicity and safety?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
